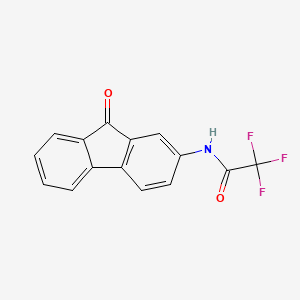
2-Trifluoroacetylaminofluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Trifluoroacetylaminofluoren-9-one is a chemical compound with the molecular formula C15H8F3NO2 and a molecular weight of 291.22 g/mol . It is a derivative of fluorene, characterized by the presence of a trifluoroacetyl group and an aminofluorenone moiety. This compound is known for its applications in various fields, including organic synthesis and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trifluoroacetylaminofluoren-9-one typically involves the reaction of fluorene derivatives with trifluoroacetic anhydride in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Dichloromethane or chloroform
Catalyst: Lewis acids such as boron trifluoride etherate
Temperature: Room temperature to reflux conditions
A general synthetic route can be described as follows:
- Dissolve the fluorene derivative in a suitable solvent.
- Add trifluoroacetic anhydride dropwise while stirring.
- Introduce the catalyst and maintain the reaction mixture at the desired temperature.
- After completion, the reaction mixture is quenched with water and extracted with an organic solvent.
- The organic layer is dried, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The scalability of the synthetic route allows for large-scale production to meet industrial demands .
Analyse Des Réactions Chimiques
Types of Reactions
2-Trifluoroacetylaminofluoren-9-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinones using oxidizing agents like potassium permanganate.
Reduction: Reduction to amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted fluorenes
Applications De Recherche Scientifique
2-Trifluoroacetylaminofluoren-9-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Studied for its role in drug development and as a probe in biochemical assays.
Industry: Utilized in the production of advanced materials, including polymers and dyes
Mécanisme D'action
The mechanism of action of 2-Trifluoroacetylaminofluoren-9-one involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymatic pathways, depending on its structural configuration. The trifluoroacetyl group enhances its reactivity and binding affinity to target proteins, influencing various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetylaminofluorene: A known carcinogen used in cancer research.
2-Formylaminofluorene: Studied for its chemical reactivity and biological effects.
2,7-Dinitrofluorene: Explored for its applications in materials science.
Uniqueness
2-Trifluoroacetylaminofluoren-9-one stands out due to the presence of the trifluoroacetyl group, which imparts unique chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable in various synthetic and industrial applications .
Propriétés
Numéro CAS |
318-22-9 |
|---|---|
Formule moléculaire |
C15H8F3NO2 |
Poids moléculaire |
291.22 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-(9-oxofluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H8F3NO2/c16-15(17,18)14(21)19-8-5-6-10-9-3-1-2-4-11(9)13(20)12(10)7-8/h1-7H,(H,19,21) |
Clé InChI |
JBUUOKOKZCHZNB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


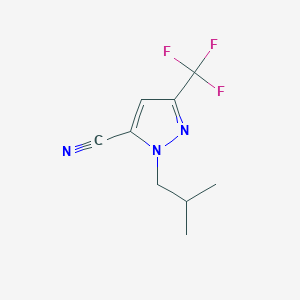
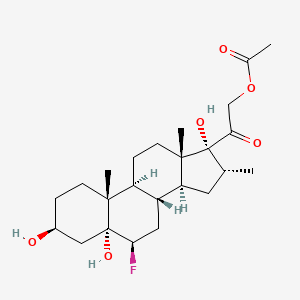
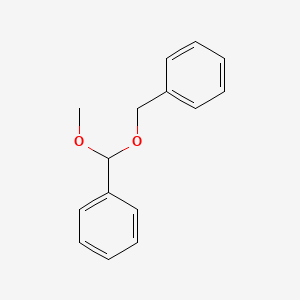
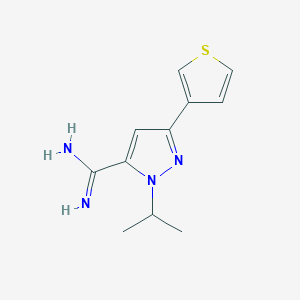
![(Z)-N'-hydroxy-2-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetimidamide](/img/structure/B13426085.png)

![3-Bromo-7-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13426108.png)
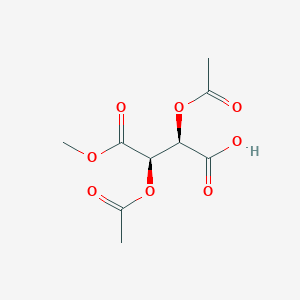
![4-[(2-Cyanohydrazinyl)methylideneamino]benzoic acid](/img/structure/B13426119.png)
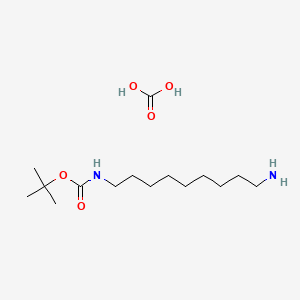
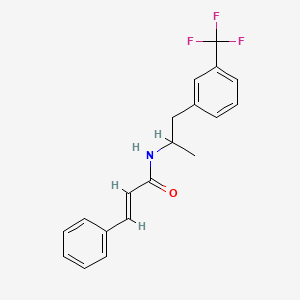
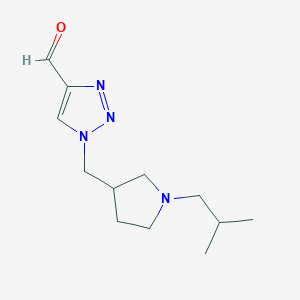
![2-[Bromo(difluoro)methyl]-4-fluoro-1,3-benzoxazole](/img/structure/B13426159.png)

